molecular formula C16H14F3NO2 B8168072 Methyl 2-(3-amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetate

Methyl 2-(3-amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetate

Cat. No.: B8168072
M. Wt: 309.28 g/mol
InChI Key: NTMSGJZUQVSFGR-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate typically involves multiple steps, including acylation, methylation, hydrogenation, and hydrolysis. One common method starts with 3-trifluoromethyl aniline as the raw material, which undergoes acylation followed by methylation and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Methyl 2-(3-amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to modulation of enzyme activity and receptor binding, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetate stands out due to its unique combination of a trifluoromethyl group and a biphenyl structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

methyl 2-[2-amino-4-[3-(trifluoromethyl)phenyl]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-22-15(21)9-12-6-5-11(8-14(12)20)10-3-2-4-13(7-10)16(17,18)19/h2-8H,9,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMSGJZUQVSFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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